molecular formula C8H10N2O B8787878 4-(Pyrimidin-2-yl)butanal CAS No. 260441-10-9

4-(Pyrimidin-2-yl)butanal

Cat. No.: B8787878
CAS No.: 260441-10-9
M. Wt: 150.18 g/mol
InChI Key: SSTUITSVIFKUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-yl)butanal is an organic compound that features a pyrimidine ring attached to a butanal group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carbaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like piperidine or pyrrolidine . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)butanal is unique due to its specific combination of a pyrimidine ring and a butanal group, which imparts distinct chemical and biological properties.

Properties

CAS No.

260441-10-9

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-pyrimidin-2-ylbutanal

InChI

InChI=1S/C8H10N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-7H,1-2,4H2

InChI Key

SSTUITSVIFKUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CCCC=O

Origin of Product

United States

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